trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid generally involves multi-step organic synthesis techniques. Here’s a general pathway:
Preparation of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol: : Starting with the condensation of isatoic anhydride and glycine to produce the quinazolinone nucleus.
Formation of Trans-4-methylcyclohexanecarboxylic Acid: : Using cyclohexanone as a precursor and undergoing a series of hydrogenation and carboxylation reactions.
Coupling Reaction: : The final step is the coupling of trans-4-methylcyclohexanecarboxylic acid with 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol under suitable conditions, often catalyzed by EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production scale is increased by optimizing reaction conditions, ensuring cost-effective yields, and employing continuous flow reactors to maintain consistent reaction environments.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: : This compound can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazoline intermediates.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can be employed to modify the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Various halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : 1,2-dihydroquinazolin-4-yl compounds.
Substitution: : Halogenated or alkylated derivatives of quinazolinone.
Scientific Research Applications
Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid has a wide array of scientific research applications:
Chemistry: : Utilized as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its quinazolinone structure.
Medicine: : Explored in drug discovery for its potential anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
This compound’s mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can:
Inhibit Enzyme Activity: : By binding to the active site of enzymes, it can prevent substrate interaction, thereby modulating biological pathways.
Modulate Signal Pathways: : It can affect cellular signaling pathways by altering protein conformation and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with analogs:
Physicochemical Properties
- Target Compound : The carboxylic acid group enhances aqueous solubility (pH-dependent ionization) but may reduce membrane permeability compared to ester or amide derivatives .
- Brominated Analog: Bromine atoms increase molecular weight (437.57 vs.
- Carboxamide Analog : The benzyl carboxamide group introduces steric bulk and hydrogen-bonding diversity, likely improving target selectivity .
- Phenylsulfonyloxy Analog : The sulfonyl group contributes to crystallinity, as evidenced by its dimeric hydrogen-bonded structure in the solid state .
Biological Activity
trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid (CAS No. 1217618-21-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₆H₁₈N₂O₄
- Molecular Weight : 302.33 g/mol
- Chemical Structure : The compound features a quinazoline moiety, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. A study focusing on derivatives of quinazoline demonstrated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, including A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver) cells. Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| trans-4... | A549 | 5.0 | Induction of apoptosis |
| trans-4... | DU145 | 2.5 | Cell cycle arrest in G1 phase |
| trans-4... | B16-F10 | 10.0 | Inhibition of proliferation |
| trans-4... | HepG2 | 8.0 | Apoptotic pathway activation |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Specifically, it arrests the cell cycle in the G1 phase, preventing further proliferation of cancer cells .
- Inhibition of Tumor Growth : In vivo studies indicate that the compound may inhibit tumor growth through multiple mechanisms, including antiangiogenic effects .
Case Studies
A relevant case study involved the evaluation of a series of quinazoline derivatives similar to trans-4... in a preclinical model. The study reported that certain derivatives not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What synthetic methodologies are recommended for preparing trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid, and how can reaction conditions be optimized?
Methodological Answer :
- Step 1 : Start with methyl trans-4-formylcyclohexanecarboxylate (CAS 54274-80-5) as a precursor. React the aldehyde group with 2,4-dioxo-1,4-dihydroquinazoline under reductive amination conditions (e.g., NaBH3CN or H2/Pd-C) to form the methylene bridge .
- Step 2 : Hydrolyze the methyl ester using BBr3 in dichloromethane (method A in ) to yield the carboxylic acid .
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading to improve yields. Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the trans configuration and purity of this compound?
Methodological Answer :
- X-ray crystallography : Resolve the cyclohexane ring conformation and substituent geometry (as demonstrated for analogous trans-4-substituted cyclohexanecarboxylic acids in ) .
- NMR spectroscopy : Use NOESY to distinguish trans (diaxial) vs. cis (diequatorial) configurations. Key signals:
- Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) and GC (for volatile impurities, as in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data obtained from shake-flake vs. chromatographic methods for this compound?
Methodological Answer :
Q. What experimental approaches are recommended to study the compound’s mechanism of action in enzyme inhibition?
Methodological Answer :
- Kinetic assays : Perform steady-state inhibition studies (e.g., NADH depletion assays) to determine IC50 and inhibition mode (competitive/non-competitive) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., using 98 atom% D-labeled precursors, as in ) to track metabolic stability or binding interactions via MS/MS .
- Molecular docking : Use the compound’s SMILES string (from ) to model interactions with target enzymes (e.g., dihydrofolate reductase) .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
Methodological Answer :
- Modification sites :
- Synthetic workflow : Use parallel synthesis (e.g., Ugi reaction) to generate libraries. Purify derivatives via flash chromatography (silica gel, ethyl acetate/hexane) .
Q. What strategies are employed to assess the compound’s pharmacokinetics in preclinical models?
Methodological Answer :
- In vitro ADME :
- In vivo studies : Administer the compound (IV/oral) to rodents. Collect plasma at timed intervals and analyze using a validated HPLC-MS/MS method .
Q. How can researchers address discrepancies in biological activity data across different cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
